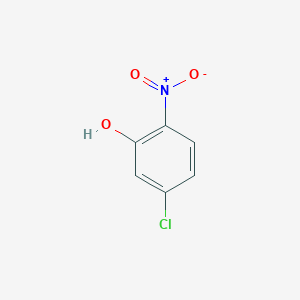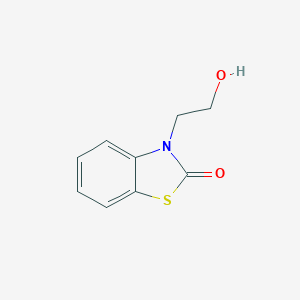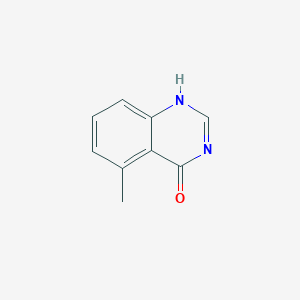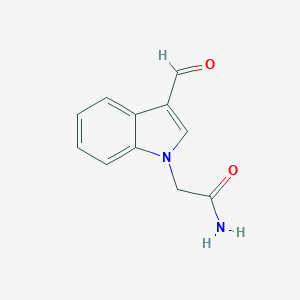
2-(3-formyl-1H-indol-1-yl)acetamide
Übersicht
Beschreibung
2-(3-formyl-1H-indol-1-yl)acetamide (FIA) is an indole-based compound that is widely used in scientific research due to its unique properties. FIA has a wide range of applications in the fields of biochemistry and physiology, including its use as an inhibitor of enzymes, a substrate in biochemical assays, and a potential drug target. FIA is also known to have anti-inflammatory, antioxidant, and antifungal effects.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
Indole derivatives have been increasingly recognized for their potential in treating various types of cancer. They can act on cancer cells through different mechanisms, such as apoptosis induction, cell cycle arrest, or inhibition of metastasis. The specific compound “2-(3-formyl-1H-indol-1-yl)acetamide” may be studied for similar applications due to its structural similarity to other active indole compounds .
Antimicrobial Activity
Indoles are known to exhibit antimicrobial properties against a range of pathogens. Research into “2-(3-formyl-1H-indol-1-yl)acetamide” could explore its efficacy as an antimicrobial agent, potentially leading to new treatments for bacterial, fungal, or viral infections .
Neurological Disorders
Some indole derivatives have shown promise in the treatment of neurological disorders. The compound could be investigated for its effects on neurodegenerative diseases or as a modulator of neurotransmitter systems .
Plant Growth Regulation
Indole-3-acetic acid is a well-known plant hormone derived from tryptophan degradation. Derivatives like “2-(3-formyl-1H-indol-1-yl)acetamide” might be researched for their potential to influence plant growth and development .
Metabolic Disease Research
Indole derivatives have been studied for their inhibitory activity against enzymes like α-glucosidase, which is relevant in the context of metabolic diseases such as diabetes. This compound could be part of research efforts aimed at finding new treatments or management strategies for these conditions .
Proteomics Research
As a proteomics research tool, “2-(3-formyl-1H-indol-1-yl)acetamide” can be used to study protein interactions, modifications, and functions. It may serve as a building block in the synthesis of more complex molecules for this purpose .
Eigenschaften
IUPAC Name |
2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKQOCNLKRGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356127 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312973-43-6 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B185267.png)
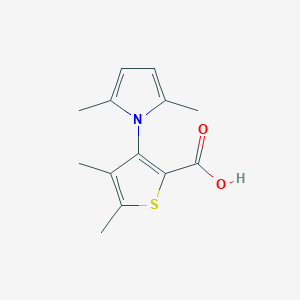
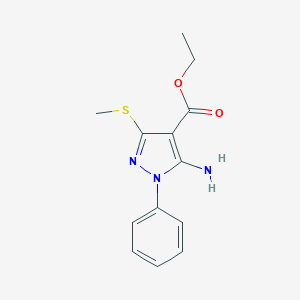
![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)

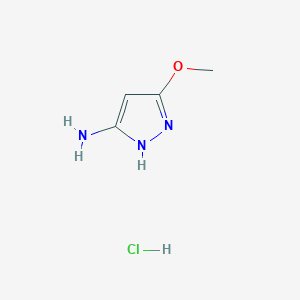

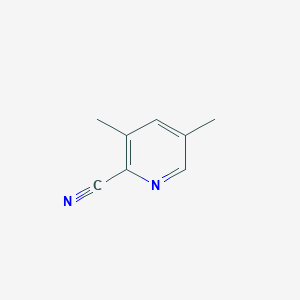
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
